molecular formula C16H20N2O4S B2997826 Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate CAS No. 1624172-76-4

Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2997826
CAS No.: 1624172-76-4
M. Wt: 336.41
InChI Key: HPQNDGDZKPBYHW-UHFFFAOYSA-N
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Description

Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl group at position 3, an ester group at position 2, and a propanamido linker at position 5 connected to a 3,5-dimethylisoxazole moiety. This structure combines electron-rich (thiophene) and electron-deficient (isoxazole) heterocycles, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

ethyl 5-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-5-21-16(20)15-9(2)8-14(23-15)17-13(19)7-6-12-10(3)18-22-11(12)4/h8H,5-7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQNDGDZKPBYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CCC2=C(ON=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This compound features a unique structure combining an isoxazole ring and a thiophene moiety, which may confer various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O4SC_{16}H_{20}N_{2}O_{4}S with a molecular weight of 336.41 g/mol. The compound's structure includes:

  • Isoxazole ring : Known for its role in various biological activities.
  • Thiophene moiety : Often associated with enhanced binding interactions in biological systems.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, such as enzymes or receptors. The isoxazole ring may act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups. Additionally, the thiophene ring could enhance binding affinity by interacting with hydrophobic pockets in proteins.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing isoxazole and thiophene rings have shown efficacy against various bacteria and fungi. For instance, studies have indicated that derivatives can inhibit Gram-positive bacteria effectively .
  • Anti-inflammatory Properties : The presence of the isoxazole moiety has been linked to anti-inflammatory effects in several studies, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Potential : Some derivatives have been explored for their anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Biological ActivityReferenceFindings
Antimicrobial Effective against Gram-positive bacteria.
Anti-inflammatory Exhibited significant reduction in inflammation markers.
Anticancer Induced apoptosis in cancer cell lines.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study: Anti-inflammatory Effects

In another research study focusing on anti-inflammatory activity, the compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. The results showed a marked decrease in cytokine levels, indicating a promising avenue for treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on heterocyclic cores, substituents, and biological relevance. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences Potential Applications References
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Thiophene core with hydroxy, dioxo, and ester groups Oxidized dihydrobenzo[b]thiophene core; lacks isoxazole moiety Organic synthesis intermediates
Thiazol-5-ylmethyl carbamate derivatives (e.g., PF 43(1) compounds) Thiazole core with carbamate and ureido substituents Thiazole vs. isoxazole; ureido vs. propanamido linkers Antiviral or protease inhibitors
Complex amide intermediates (e.g., Intermediate 3 in EP Application) Multi-amide backbones with azide and acetylsulfanyl groups Linear vs. branched amides; azide functionality Drug delivery or bioconjugation

Key Findings:

Thiazole-based analogs (e.g., PF 43(1) compounds) exhibit distinct hydrogen-bonding capabilities due to thiazole’s nitrogen and sulfur atoms, which may favor interactions with biological targets over isoxazole .

Synthetic Accessibility :

  • Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate is synthesized via acetylation under BF₃ catalysis , while the target compound likely requires a multi-step sequence involving isoxazole-propanamido coupling.

Biological Relevance :

  • Thiazole- and isoxazole-containing compounds are prevalent in medicinal chemistry due to their protease inhibitory and antimicrobial activities. The absence of ureido groups in the target compound (compared to PF 43(1) derivatives) may reduce off-target interactions .

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